
1-Ethyl-3-phenoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-phenoxybenzene is an organic compound characterized by an ethyl group attached to the benzene ring at the first position and a phenoxy group at the third position. This compound is part of the larger family of benzene derivatives, which are widely studied due to their diverse chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-phenoxybenzene can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of phenoxybenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 1-Ethyl-3-phenoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenoxy group can be reduced to form a phenol derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Bromine (Br2) in the presence of iron (Fe) or sulfuric acid (H2SO4) for nitration.
Major Products Formed:
Oxidation: 1-Ethyl-3-phenoxybenzoic acid.
Reduction: 1-Ethyl-3-phenol.
Substitution: 1-Ethyl-3-bromophenoxybenzene or 1-Ethyl-3-nitrophenoxybenzene.
科学的研究の応用
1-Ethyl-3-phenoxybenzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-ethyl-3-phenoxybenzene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
1-Methyl-3-phenoxybenzene: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-4-phenoxybenzene: Similar structure but with the phenoxy group at the fourth position.
1-Phenoxy-2-ethylbenzene: Similar structure but with the ethyl group at the second position.
Uniqueness: 1-Ethyl-3-phenoxybenzene is unique due to the specific positioning of the ethyl and phenoxy groups, which can influence its chemical reactivity and interactions. This unique structure can lead to distinct properties and applications compared to its similar compounds.
特性
CAS番号 |
78427-95-9 |
|---|---|
分子式 |
C14H14O |
分子量 |
198.26 g/mol |
IUPAC名 |
1-ethyl-3-phenoxybenzene |
InChI |
InChI=1S/C14H14O/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h3-11H,2H2,1H3 |
InChIキー |
OOOMPLNDUPMWLO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


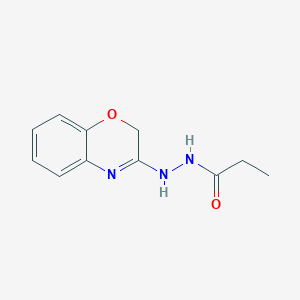
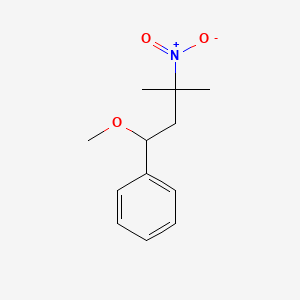
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)

![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)
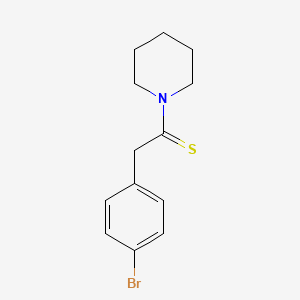


![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)
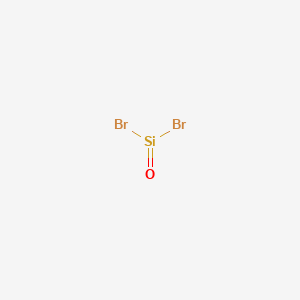
![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)

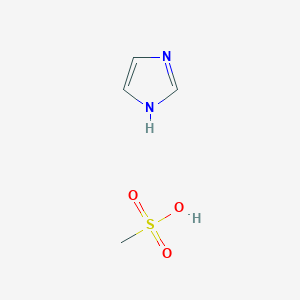
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
